molecular formula C10H10ClFN2O B2685661 3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one CAS No. 1249730-95-7

3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2685661
CAS No.: 1249730-95-7
M. Wt: 228.65
InChI Key: LSIFBMWPCIURGG-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with an amino group and a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Substitution Reactions:

    Amination: The amino group can be introduced through reductive amination or other amination techniques.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
  • 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
  • 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one

Comparison:

  • Uniqueness: The presence of both chloro and fluoro substituents on the aromatic ring of 3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one imparts unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds.
  • Chemical Properties: The combination of chloro and fluoro groups may influence the compound’s reactivity, solubility, and stability, distinguishing it from other analogs.

Properties

IUPAC Name

3-amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIFBMWPCIURGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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